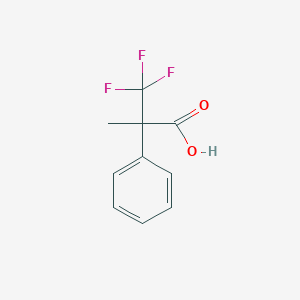

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

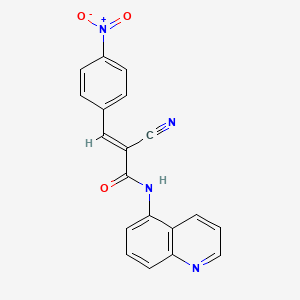

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is a chemical compound with the CAS Number: 1824523-75-2 . It has a molecular weight of 218.18 . It is a powder in physical form .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a process for preparing 2-methyl-2′-phenylpropionic acid derivatives, which show antihistamine activity, has been described . Another synthesis method involves the reactions of fluoridation, hydrolysis, and acidification .Molecular Structure Analysis

The InChI code for 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is 1S/C10H9F3O2/c1-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) . The crystal structure of a related compound, Mosher’s salt, has been determined using X-ray crystallography .Aplicaciones Científicas De Investigación

Chiral Derivatizing Agent

3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid, also known as Mosher's Acid, can be used as a chiral derivatizing agent. This application is significant in crystallography and spectroscopy for resolving carboxylic acids. The crystallographic study of Mosher's Acid highlights its utility in forming homochiral dimers via hydrogen bonding, which is essential in determining the stereochemistry of chiral centers in molecular structures (Savich & Tanski, 2020).

Synthesis of Derivatives

The compound is useful in the synthesis of various enantiopure derivatives, such as (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives. This synthesis is crucial for developing new molecules, particularly in the field of organic chemistry and drug discovery (Li, Shang, Cheng, & Zhao, 2013).

Cross-Coupling in Organic Synthesis

The acid plays a role in the cross-coupling of C–H bonds with organoborons, specifically in the meta-C–H arylation and methylation of 3-phenylpropanoic acid. This cross-coupling is facilitated by a U-shaped template, indicating its potential in complex organic synthesis (Wan, Dastbaravardeh, Li, & Yu, 2013).

Enzymatic Hydrolysis and Enantiomer Preparation

It is also relevant in enzymatic studies. For example, certain microorganisms can hydrolyze its derivatives enantioselectively. This discovery is particularly interesting for preparing specific enantiomers of the compound, which is crucial in the pharmaceutical industry for producing chiral drugs (Fuhshuku, Watanabe, Nishii, Ishii, & Asano, 2014).

Thermostable and Cobalt-Dependent Amidase

A thermostable and cobalt-dependent amidase from Burkholderia phytofirmans has been identified for the efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid. This enzyme's specific activity and extreme thermostability indicate its potential for large-scale biocatalytic processes (Wu, Zheng, Tang, & Zheng, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various enzymes and receptors, influencing their function .

Mode of Action

It’s known that the compound can form a salt bridge with other molecules, as seen in the case of mosher’s salt . This interaction could potentially alter the function of its targets.

Biochemical Pathways

A bacteria strain capable of degrading a similar compound, 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, has been identified . This suggests that the compound might be involved in specific metabolic pathways in certain microorganisms.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid is currently unavailable

Result of Action

The compound’s ability to form salt bridges suggests it could potentially influence the structure and function of its targets .

Action Environment

The action of 3,3,3-Trifluoro-2-methyl-2-phenylpropanoic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy could be affected by temperature, pH, and the presence of other molecules .

Propiedades

IUPAC Name |

3,3,3-trifluoro-2-methyl-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPZGOUSFVXQNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2371507.png)

![3-(2-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371508.png)

![{[3-(5-Methylthio-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B2371509.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B2371517.png)

![4-methoxy-N'-methyl-N'-[4-methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]benzenecarbohydrazide](/img/structure/B2371519.png)